Ethyl propyl ether

Description

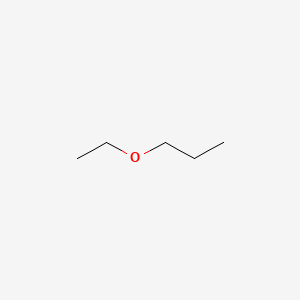

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5-6-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJUHMXYKCUMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075286 | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl propyl ether appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

less than -4 °F (NFPA, 2010) | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

628-32-0 | |

| Record name | ETHYL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3449 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, ethyl propyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl propyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl Propyl Ether

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propyl ether, systematically named 1-ethoxypropane, is an organic compound classified as a simple, unsymmetrical ether.[1] Its chemical formula is C₅H₁₂O.[2] Comprising an ethyl group and a propyl group linked by an oxygen atom, it serves as a valuable solvent and an intermediate in various chemical syntheses.[3] Due to the presence of the ether linkage, its molecular structure, bonding characteristics, and resulting physicochemical properties are of significant interest in fields ranging from synthetic chemistry to pharmacology, where ether moieties are common in active pharmaceutical ingredients. This guide provides a detailed examination of its structure, bonding, spectroscopic signature, and synthesis.

Molecular Structure and Bonding

The molecular structure of this compound is defined by the covalent linkage of an ethyl group and a n-propyl group to a central oxygen atom. The IUPAC name, 1-ethoxypropane, clarifies this connectivity.

Figure 1: 2D Chemical Structure of this compound (1-Ethoxypropane).

Hybridization and Molecular Geometry

The central oxygen atom in this compound is sp³ hybridized. It forms two sigma (σ) bonds with the adjacent carbon atoms and holds two lone pairs of electrons. This arrangement results in a bent molecular geometry around the oxygen atom. The carbon atoms of the ethyl and propyl groups are also sp³ hybridized, leading to a tetrahedral geometry around each carbon.

The C-O-C bond angle in simple ethers is a key geometric parameter. While an ideal sp³ hybridization would suggest an angle of 109.5°, steric repulsion between the bulky alkyl groups (ethyl and propyl) causes this angle to widen. In similar ethers, this angle is typically observed to be around 110-112°.[4] This deviation from the perfect tetrahedral angle is a result of the balance between the repulsion of the bonding pairs and the more diffuse lone pairs on the oxygen atom.

Bond Lengths and Angles

| Bond | Type | Typical Length (Å) | Source/Analogy |

| C-O | sp³-sp³ | 1.43 | [5] (Calculated for generic ether) |

| C-C (Alkyl Chain) | sp³-sp³ | 1.54 | Standard value for alkane C-C single bonds |

| C-H | sp³-s | 1.09 | Standard value for alkane C-H single bonds |

| Angle | Type | Typical Angle (°) | Source/Analogy |

| ∠ C-O-C | - | ~111-112 | [4] (General value for dialkyl ethers) |

| ∠ H-C-H / ∠ C-C-H | - | ~109.5 | Ideal sp³ tetrahedral angle |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are essential for confirming the structure and understanding the electronic environment of the bonds within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments in the molecule.

-

¹H NMR: The ¹H NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique proton environments. The protons on carbons adjacent to the electron-withdrawing oxygen atom (the -O-CH₂- groups) are deshielded and appear further downfield (higher ppm).

-

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals, one for each unique carbon atom. Similar to ¹H NMR, carbons bonded directly to the oxygen are shifted significantly downfield.

The logical relationship between the structure and its expected NMR signals can be visualized as follows:

Figure 2: Correlation of this compound Structure with Predicted NMR Signals.

| Nucleus | Group Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1, H | -O-CH₂-CH₃ | ~1.15 (triplet) | ~15.7 |

| C2, H | -O-CH₂ -CH₃ | ~3.40 (quartet) | ~65.6 |

| C3, H | CH₃ -CH₂-CH₂-O- | ~0.90 (triplet) | ~10.5 |

| C4, H | CH₃-CH₂ -CH₂-O- | ~1.55 (sextet) | ~22.7 |

| C5, H | CH₃-CH₂-CH₂ -O- | ~3.30 (triplet) | ~72.6 |

| Note: Predicted values are based on standard chemical shift tables and data from analogous compounds like di-n-propyl ether.[6][7] |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an ether is the C-O-C asymmetric stretching vibration. This appears as a strong, prominent band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.[7] The spectrum will also feature strong C-H stretching bands from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹. The absence of a strong, broad O-H band (3200-3600 cm⁻¹) or a C=O band (1650-1750 cm⁻¹) is a key indicator of an ether's purity.

Synthesis of this compound

The most common and versatile method for preparing unsymmetrical ethers like this compound is the Williamson Ether Synthesis . This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[8]

Reaction Mechanism

The synthesis involves two main steps:

-

Alkoxide Formation: An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide attacks a primary alkyl halide, displacing the halide leaving group to form the ether linkage.

For the synthesis of this compound, there are two possible routes:

-

Route A: Sodium ethoxide + 1-halopropane

-

Route B: Sodium propoxide + haloethane

Because the reaction is Sₙ2, it is most efficient with a primary, unhindered alkyl halide. Both routes use primary halides (e.g., 1-bromopropane (B46711) or bromoethane), making them both viable and effective.

Figure 3: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol (Representative)

This protocol outlines the synthesis of this compound via Route A.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation:

-

Suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.

-

Cool the suspension in an ice bath (0 °C).

-

Add absolute ethanol (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension. Control the addition rate to manage hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of sodium ethoxide.

-

-

Sₙ2 Reaction:

-

Add 1-bromopropane (1.05 equivalents) to the dropping funnel and add it dropwise to the sodium ethoxide solution.

-

After addition, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench any unreacted NaH by slowly adding cold water or isopropanol.

-

Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

-

Final Purification: Purify the crude this compound by fractional distillation to obtain the final product. The boiling point of this compound is approximately 63-64 °C.

Physicochemical Properties

The structure and bonding of this compound dictate its physical and chemical properties. The bent structure and the electronegative oxygen atom create a small net dipole moment. However, unlike alcohols, it cannot act as a hydrogen bond donor, leading to a relatively low boiling point compared to an alcohol of similar molecular weight.

| Property | Value | Reference(s) |

| IUPAC Name | 1-Ethoxypropane | [2] |

| Molecular Formula | C₅H₁₂O | [2] |

| Molecular Weight | 88.15 g/mol | [2] |

| Appearance | Colorless liquid with an ether-like odor | [2] |

| Density | 0.739 g/cm³ at 20 °C | [9] |

| Boiling Point | 63-64 °C | [10] |

| Melting Point | -127.5 °C | [10] |

| Flash Point | < -20 °C (< -4 °F) | [2] |

| Solubility in Water | Sparingly soluble | [3] |

| Vapor Pressure | 180.6 mmHg at 25 °C | [10] |

Conclusion

This compound is a simple ether with a well-defined structure based on sp³-hybridized centers. Its bent C-O-C geometry, a consequence of lone pair repulsion, and the specific arrangement of its alkyl groups give rise to its characteristic spectroscopic signature and physical properties. The understanding of its bonding is crucial for predicting its behavior as a solvent and a reactant. The Williamson ether synthesis remains the most reliable and adaptable method for its laboratory-scale preparation, underscoring the fundamental principles of nucleophilic substitution in organic chemistry. This guide provides the core technical data and methodologies essential for professionals working with this compound.

References

- 1. quora.com [quora.com]

- 2. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ETHYL N-PROPYL ETHER | 628-32-0 [chemicalbook.com]

- 4. In ethers, the `C-O-C` bond angle is [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. n-Propyl ether(111-43-3) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound [stenutz.eu]

- 10. 1-Ethoxypropane | C5H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

A Technical Guide to the Physical and Chemical Properties of 1-Ethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1-ethoxypropane (also known as ethyl propyl ether), a simple aliphatic ether. It details the core physical and chemical properties, including quantitative data presented in tabular format for clarity. This guide also outlines detailed experimental protocols for its synthesis, purification, and analysis, and discusses its key chemical reactions. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for laboratory professionals.

Core Physical Properties

1-Ethoxypropane is a colorless liquid characterized by a distinct ether-like odor.[1] It is less dense than water and its vapors are heavier than air.[1] The physical state at standard temperature and pressure is liquid, although one source describes it as a solid, which may refer to its state at lower temperatures given its very low melting point.[2]

Table 1: Quantitative Physical and Chemical Properties of 1-Ethoxypropane

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [1][3] |

| Molecular Weight | 88.15 g/mol | [1][4] |

| CAS Number | 628-32-0 | [1][3] |

| Appearance | Colorless liquid with an ether-like odor | [1] |

| Density | 0.739 g/mL | [5] |

| Melting Point | -127 °C (-196.6 °F) | [5] |

| Boiling Point | 55 °C (131 °F) | [5] |

| 62 °C (143.6 °F) | [6] | |

| Flash Point | < -20 °C (< -4 °F) | [1] |

| -18.6 ± 5.7 °C (Calculated) | [4] | |

| Solubility in Water | Sparingly soluble (20 g/L at 25 °C) | [4] |

| Refractive Index | 1.369 | [5] |

| Dipole Moment | 1.16 D | [5] |

| Vapor Pressure | log₁₀(P) = 4.12138 − (1194.642 / (T - 46.015)) (P in bar, T in Kelvin) | [3] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and purity assessment of 1-ethoxypropane. The expected characteristics for major analytical techniques are outlined below.

Table 2: Summary of Spectroscopic Data for 1-Ethoxypropane

| Technique | Expected Peaks / Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show four distinct signals corresponding to the different chemical environments of the protons. Protons on carbons adjacent to the ether oxygen will be shifted downfield. Spin-spin splitting will follow the n+1 rule. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbon atoms, with those bonded to the oxygen atom appearing at a lower field. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a prominent C-O stretching absorption in the range of 1060-1150 cm⁻¹. Strong C-H stretching bands will be observed in the 2800-3000 cm⁻¹ region. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the absence of alcohol impurities. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns for ethers include alpha-cleavage, resulting in characteristic fragment ions. |

Chemical Properties and Reactivity

As an ether, 1-ethoxypropane is relatively unreactive compared to other functional groups. However, it undergoes specific reactions characteristic of its class.

-

Ether Cleavage: Ethers can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism. The reaction of 1-ethoxypropane with HI will yield an alcohol and an alkyl halide.

-

Peroxide Formation: Like many ethers, 1-ethoxypropane can react slowly with atmospheric oxygen to form explosive peroxides. This is a significant safety concern, and old samples of ethers should be handled with extreme caution.

-

Lewis Base Activity: The oxygen atom in the ether linkage has lone pairs of electrons, allowing 1-ethoxypropane to act as a Lewis base and form complexes with Lewis acids.

-

Flammability: 1-Ethoxypropane is a highly flammable liquid, with a low flash point.[1][4] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1]

Caption: Reaction pathway for the cleavage of 1-ethoxypropane by hydroiodic acid.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is the most common and versatile method for preparing unsymmetrical ethers like 1-ethoxypropane. The reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion.[7][8] To synthesize 1-ethoxypropane, sodium propoxide can be reacted with an ethyl halide, or sodium ethoxide can be reacted with a propyl halide. The latter is generally preferred as it involves a primary alkyl halide which is less prone to elimination side reactions.[7]

Methodology:

-

Alkoxide Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces sodium ethoxide (CH₃CH₂ONa) and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

-

Nucleophilic Substitution: Cool the sodium ethoxide solution in an ice bath. Slowly add 1-bromopropane (B46711) (or 1-iodopropane) to the solution with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water to dissolve the sodium bromide byproduct.

-

Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with a saturated sodium chloride solution (brine).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

-

Distillation: Purify the crude 1-ethoxypropane by fractional distillation, collecting the fraction that boils at approximately 55-62°C.

References

- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethoxypropane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Propane, 1-ethoxy- [webbook.nist.gov]

- 4. CAS # 628-32-0, this compound, 1-Ethoxypropane, Ethyl n-propyl ether, this compound, Propyl ethyl ether - chemBlink [chemblink.com]

- 5. 1-ethoxypropane [stenutz.eu]

- 6. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl Propyl Ether (CAS 628-32-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl propyl ether (CAS 628-32-0), a colorless, volatile, and highly flammable liquid. This document consolidates essential physicochemical data, spectroscopic information, safety and toxicological profiles, and detailed experimental protocols for its synthesis. The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Core Physicochemical Properties

This compound, also known as 1-ethoxypropane, is an organic compound classified as an ether.[1] It is a colorless liquid with a characteristic ether-like odor. This compound is less dense than water and its vapors are heavier than air. Due to its properties, it finds application as a solvent and in the manufacturing of other chemicals.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O | [1] |

| Molecular Weight | 88.15 g/mol | [1] |

| CAS Number | 628-32-0 | [1] |

| Boiling Point | 62 - 63.2 °C | [2] |

| Melting Point | -127.5 °C | [2][3] |

| Density | 0.733 - 0.74 g/cm³ at 20 °C | [4] |

| Flash Point | < -20 °C (-4 °F) | [3] |

| Refractive Index | 1.3680 - 1.376 | [2] |

| Vapor Pressure | 180.59 - 181 mmHg at 25 °C | [3] |

| Water Solubility | Soluble | [5] |

| LogP | 1.43290 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table provides a summary of available spectroscopic information.

| Spectrum Type | Data Source / Reference |

| ¹H NMR | SpectraBase, ChemicalBook |

| ¹³C NMR | SpectraBase, ChemicalBook |

| Infrared (IR) | PubChem, ChemicalBook |

| Mass Spectrometry (MS) | SpectraBase, ChemicalBook, NIST WebBook |

Safety and Toxicological Information

This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[5][6] It is harmful if swallowed and may cause drowsiness or dizziness.[5] Contact with the material may irritate or burn the skin and eyes.[5] Ethers like this compound have a tendency to form explosive peroxides when exposed to air and light.[6]

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Specific target organ toxicity — Single exposure (Category 3), Narcotic effects | H336: May cause drowsiness or dizziness |

Handling and Storage Precautions

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing fumes, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place and keep the container tightly closed and cool.

Synthesis of this compound

The most common and versatile method for the laboratory and industrial preparation of ethers, including this compound, is the Williamson ether synthesis.[1][7]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound via the Williamson ether synthesis, which proceeds through an Sₙ2 mechanism.[7] The reaction involves an alkoxide ion reacting with a primary alkyl halide.[8] For the synthesis of this compound, two primary routes are feasible:

-

Route A: Sodium ethoxide reacting with 1-bromopropane.

-

Route B: Sodium propoxide reacting with bromoethane (B45996).

Both routes involve a primary alkyl halide, which is ideal for the Sₙ2 reaction, minimizing the competing elimination reaction.[1]

Materials:

-

Ethanol or 1-Propanol (B7761284)

-

Sodium metal (or Sodium Hydride)

-

1-Bromopropane or Bromoethane

-

Anhydrous diethyl ether (as solvent)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Alkoxide:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal to an excess of the desired alcohol (ethanol for Route A, 1-propanol for Route B) under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form the sodium alkoxide.

-

-

Nucleophilic Substitution:

-

Cool the alkoxide solution in an ice bath.

-

Slowly add the corresponding alkyl halide (1-bromopropane for Route A, bromoethane for Route B) to the cooled alkoxide solution with stirring.

-

After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully add water to quench any unreacted sodium and to dissolve the sodium bromide byproduct.

-

Transfer the mixture to a separatory funnel. The this compound will be in the organic layer.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 62-64 °C.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the spectra with known data.

-

Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Logical Relationship of Synthesis Reactants

This diagram shows the two possible reactant pairings for the synthesis of this compound via the Williamson ether synthesis.

Caption: Reactant options for the Williamson synthesis of this compound.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. How is ethyl iso-propyl ether prepared ? [allen.in]

- 4. echemi.com [echemi.com]

- 5. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

An In-depth Technical Guide to the Synthesis of Ethyl Propyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of ethyl propyl ether. It details the underlying chemical principles, offers two potential synthetic pathways with a clear recommendation for the optimal route, and presents a detailed experimental protocol. Quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an alkyl halide by an alkoxide ion. This S(_N)2 reaction is fundamental in the construction of the ether linkage, a key functional group in numerous pharmaceuticals and industrial chemicals.

The synthesis of this compound, an unsymmetrical ether, can be approached from two distinct retrosynthetic pathways, the choice of which significantly impacts the reaction's efficiency and yield.

Synthetic Pathways and Mechanistic Considerations

The formation of this compound via the Williamson synthesis can be envisioned through two primary routes:

-

Route A: The reaction of sodium ethoxide with a propyl halide (e.g., 1-bromopropane).

-

Route B: The reaction of sodium propoxide with an ethyl halide (e.g., ethyl bromide).

The governing mechanism for the Williamson ether synthesis is the S(_N)2 (bimolecular nucleophilic substitution) reaction.[1] In this concerted mechanism, the alkoxide nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the leaving group.[1]

For an S(_N)2 reaction to proceed efficiently, steric hindrance at the electrophilic carbon must be minimized. Primary alkyl halides are excellent substrates for S(_N)2 reactions, while secondary halides can lead to a mixture of substitution and elimination products, and tertiary halides almost exclusively yield the elimination product.[2][3]

Recommendation:

Both Route A and Route B involve a primary alkyl halide (1-bromopropane and ethyl bromide, respectively). Therefore, both are viable options. However, Route B, utilizing sodium propoxide and an ethyl halide, is often preferred due to the slightly lower steric hindrance of the ethyl group compared to the propyl group, which can lead to a faster reaction rate and potentially higher yield. For the purposes of this guide, we will detail the experimental protocol for Route B .

Experimental Protocol: Synthesis of this compound (Route B)

This protocol outlines the synthesis of this compound from 1-propanol (B7761284) and ethyl bromide.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Propanol | C₃H₈O | 60.10 | Specify amount |

| Sodium Metal | Na | 22.99 | Specify amount |

| Ethyl Bromide | C₂H₅Br | 108.97 | Specify amount |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Specify volume |

| Distilled Water | H₂O | 18.02 | Specify volume |

| Saturated Sodium Chloride Solution | NaCl(aq) | - | Specify volume |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Procedure

Step 1: Preparation of Sodium Propoxide

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry 1-propanol.

-

Under a gentle stream of dry nitrogen, add small, freshly cut pieces of sodium metal to the 1-propanol. The reaction is exothermic and will produce hydrogen gas. The addition should be done cautiously to control the rate of reaction.

-

Once all the sodium has reacted and the evolution of hydrogen has ceased, the solution of sodium propoxide in excess 1-propanol is ready for the next step.

Step 2: Synthesis of this compound

-

Cool the sodium propoxide solution in an ice bath.

-

Add ethyl bromide dropwise from the dropping funnel to the cooled solution with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully add distilled water to quench any unreacted sodium and to dissolve the sodium bromide salt formed.

-

Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.

-

Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with distilled water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation.[4][5][6][7] Collect the fraction boiling at the literature value for this compound.

Data Presentation

Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Propanol | 60.10 | 97 | 0.803 |

| Ethyl Bromide | 108.97 | 38.4 | 1.46 |

| This compound | 88.15 | 63.6 | 0.736 |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | δ (ppm): ~3.4 (t, 2H, -O-CH₂-CH₂-CH₃), ~3.3 (q, 2H, -O-CH₂-CH₃), ~1.5 (sextet, 2H, -O-CH₂-CH₂-CH₃), ~1.1 (t, 3H, -O-CH₂-CH₃), ~0.9 (t, 3H, -O-CH₂-CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~73 (-O-CH₂-CH₂-CH₃), ~66 (-O-CH₂-CH₃), ~23 (-O-CH₂-CH₂-CH₃), ~15 (-O-CH₂-CH₃), ~10 (-O-CH₂-CH₂-CH₃) |

| IR (Infrared) | Strong C-O stretching band around 1100-1120 cm⁻¹ |

Note: Specific chemical shifts may vary slightly depending on the solvent used.

Mandatory Visualizations

Signaling Pathway: Williamson Ether Synthesis Mechanism (Route B)

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Caption: Experimental Workflow for Synthesis.

Safety Considerations

-

Sodium Metal: Reacts violently with water, producing flammable hydrogen gas. Handle with care under an inert atmosphere and away from water.

-

Ethyl Bromide: Is a volatile and potentially toxic alkylating agent. Handle in a well-ventilated fume hood.

-

Diethyl Ether: Is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By selecting the appropriate starting materials—a primary alkyl halide and an alkoxide—high yields of the desired ether can be achieved while minimizing side reactions. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to Ethyl Propyl Ether (C₅H₁₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl propyl ether, a simple aliphatic ether with the chemical formula C₅H₁₂O. The document details its molecular and physical properties, outlines a detailed protocol for its synthesis via the Williamson ether synthesis, and provides methodologies for its purification and characterization using modern analytical techniques.

Core Molecular and Physical Properties

This compound, also known as 1-ethoxypropane, is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Molecular and Chemical Identifiers

| Property | Value |

| Chemical Formula | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [2][3][4] |

| IUPAC Name | 1-Ethoxypropane |

| Synonyms | Ethyl n-propyl ether, Propyl ethyl ether, 3-Ethoxypropane[3][5] |

| CAS Number | 628-32-0[2][3][4] |

| SMILES | CCCOCC[2] |

| InChI Key | NVJUHMXYKCUMQA-UHFFFAOYSA-N[2] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | Colorless liquid[1][2] |

| Odor | Ether-like[1] |

| Boiling Point | 63-64 °C |

| Melting Point | -79 °C |

| Density | 0.738 g/cm³ at 20 °C |

| Solubility in Water | Slightly soluble |

| Refractive Index (n²⁰/D) | 1.367 |

| Flash Point | < -20 °C (< -4 °F)[1] |

| ¹H NMR Chemical Shifts (δ, ppm) | ~3.3 (t, 2H, -OCH₂-), ~3.4 (q, 2H, -OCH₂-), ~1.5 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.1 (t, 3H, -CH₃) |

| ¹³C NMR Chemical Shifts (δ, ppm) | ~72.5 (-OCH₂-), ~65.5 (-OCH₂-), ~23.0 (-CH₂-), ~15.5 (-CH₃), ~10.5 (-CH₃) |

| Major IR Absorptions (cm⁻¹) | 2965-2870 (C-H stretch), 1115 (C-O stretch) |

Synthesis of this compound

The most common and efficient method for the laboratory preparation of unsymmetrical ethers like this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide on a primary alkyl halide.

Reaction Principle

There are two primary pathways for the synthesis of this compound using this method:

-

Pathway A: The reaction between sodium propoxide and an ethyl halide (e.g., ethyl bromide or ethyl iodide).

-

Pathway B: The reaction between sodium ethoxide and a propyl halide (e.g., propyl bromide or propyl iodide).

Both pathways are viable; however, to maximize the yield and minimize side reactions such as elimination, it is preferable to use the less sterically hindered alkyl halide. In this case, both ethyl and propyl halides are primary, making both routes effective.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl propyl ether. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This document includes detailed spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals.

Introduction to this compound

This compound (CH₃CH₂OCH₂CH₂CH₃), also known as 1-ethoxypropane, is a simple aliphatic ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The electronegativity of the oxygen atom significantly influences the chemical environment of the neighboring protons and carbons, resulting in characteristic chemical shifts in their NMR spectra. Understanding these spectral features is crucial for the structural elucidation and purity assessment of molecules containing the ether functional group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃-CH₂-O) | 1.17 | Triplet | 3H | 7.0 |

| b (CH₃-CH₂-O) | 3.40 | Quartet | 2H | 7.0 |

| c (O-CH₂-CH₂) | 3.32 | Triplet | 2H | 6.7 |

| d (CH₂-CH₂-CH₃) | 1.55 | Sextet | 2H | 7.2 |

| e (CH₂-CH₃) | 0.91 | Triplet | 3H | 7.4 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments within the molecule. The chemical shifts are reported in ppm relative to TMS. Carbons directly bonded to the electronegative oxygen atom are significantly deshielded and appear at a higher chemical shift (downfield).[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 15.6 |

| CH₂ (ethyl) | 66.2 |

| O-CH₂ (propyl) | 72.8 |

| CH₂ (propyl) | 23.2 |

| CH₃ (propyl) | 10.7 |

Structural Assignment and Signal Correlation

The following diagram illustrates the structure of this compound and the assignment of each proton and carbon to its corresponding signal in the NMR spectra.

Figure 1. Structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.

Experimental Protocols

The following sections describe a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Transfer to NMR Tube: Carefully transfer the prepared solution into a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

NMR Data Acquisition Workflow

The following diagram outlines the typical workflow for acquiring NMR spectra.

Figure 2. A generalized workflow for the acquisition and processing of NMR data.

Instrument Parameters

The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 45-90 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

-

Number of Scans: 128-1024 or more, depending on the sample concentration.

-

Decoupling: Proton broadband decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Conclusion

This technical guide provides a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, along with standardized experimental protocols for data acquisition. The presented data and methodologies serve as a valuable resource for the unambiguous identification and characterization of this compound in research and development settings. Accurate interpretation of NMR spectra is fundamental to modern chemistry, and the information contained in this document is intended to facilitate this critical analytical process.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propyl ether (C₅H₁₂O), a simple aliphatic ether, serves as a fundamental model for understanding the fragmentation behavior of larger, more complex ether-containing molecules frequently encountered in pharmaceutical and chemical research.[1][2][3] Its analysis by mass spectrometry, particularly under electron ionization (EI), reveals a characteristic pattern of fragmentation driven by established principles of ion chemistry. This guide provides a detailed examination of the fragmentation pathways of this compound, a summary of its mass spectral data, a standard experimental protocol for its analysis, and a visual representation of its fragmentation logic.

Electron Ionization and Fragmentation Mechanisms in Ethers

Upon entering the mass spectrometer, this compound is subjected to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺·) at a mass-to-charge ratio (m/z) of 88.[4][5] This molecular ion is often unstable and undergoes fragmentation through several key pathways common to ethers.[6][7][8]

The primary fragmentation mechanism for aliphatic ethers is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom.[6][7][9] This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion. Another significant fragmentation route is inductive cleavage of the carbon-oxygen bond, resulting in the formation of a carbocation.

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion at m/z 88 being weak or sometimes absent. The major fragments and their proposed identities are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 88 | [CH₃CH₂OCH₂CH₂CH₃]⁺· (Molecular Ion) | ~5 |

| 73 | [CH₂OCH₂CH₂CH₃]⁺ | ~15 |

| 59 | [CH₃CH₂OCH₂]⁺ | ~100 (Base Peak) |

| 43 | [CH₃CH₂CH₂]⁺ | ~40 |

| 31 | [CH₂OH]⁺ | ~30 |

| 29 | [CH₃CH₂]⁺ | ~50 |

Note: Relative abundances are approximate and can vary depending on the specific instrumentation and experimental conditions.

Fragmentation Pathways

The formation of the principal fragment ions of this compound can be rationalized through the following pathways:

-

Formation of m/z 73: This ion arises from the loss of a methyl radical (·CH₃) via α-cleavage at the propyl side of the ether.

-

Formation of m/z 59 (Base Peak): The most abundant peak in the spectrum results from the loss of an ethyl radical (·CH₂CH₃) through α-cleavage at the ethyl side. This forms a stable, resonance-stabilized oxonium ion.[9]

-

Formation of m/z 43: This fragment corresponds to the propyl carbocation ([CH₃CH₂CH₂]⁺), formed by inductive cleavage of the C-O bond.[9]

-

Formation of m/z 31: This ion is likely formed through a rearrangement process followed by fragmentation.

-

Formation of m/z 29: This peak represents the ethyl carbocation ([CH₃CH₂]⁺), also a result of inductive cleavage of the C-O bond.[9]

Below is a Graphviz diagram illustrating the logical relationships in the fragmentation of this compound.

Caption: Fragmentation of this compound

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This section outlines a typical experimental procedure for acquiring the mass spectrum of this compound.

5.1 Instrumentation

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

-

Helium carrier gas (99.999% purity).

-

A suitable capillary column for volatile organic compounds (e.g., DB-5ms).

5.2 Sample Preparation

-

Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol (B129727) (e.g., 100 ppm).

5.3 GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold: 2 minutes at 200°C.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

MS Transfer Line Temperature: 280°C

5.4 Mass Spectrometer Parameters

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 20-200

-

Scan Rate: 2 scans/second

-

Detector: Electron multiplier

5.5 Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting this compound peak.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST).[3]

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and follows predictable pathways, primarily α-cleavage and inductive cleavage. The resulting mass spectrum, with its characteristic base peak at m/z 59 and other significant fragments, provides a clear fingerprint for the identification of this compound and serves as a valuable reference for interpreting the spectra of more complex ether-containing molecules in various scientific and industrial applications.

References

- 1. This compound | C5H12O | CID 12340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Propane, 1-ethoxy- [webbook.nist.gov]

- 4. chegg.com [chegg.com]

- 5. Answered: 36 S u > Q2/ A) this compound (M=88) that has the following absorption peaks in mass spectrum (m/z= 73, 59, 43,31,29) suggest fragment mechanism for this… | bartleby [bartleby.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Propyl Ether

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl propyl ether, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes of the molecule, presents a standardized experimental protocol for spectral acquisition, and offers a logical workflow for the spectroscopic identification of ethers.

Introduction to the Infrared Spectroscopy of Ethers

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule, such as stretching and bending of bonds. For ethers, such as this compound (CH₃CH₂OCH₂CH₂CH₃), IR spectroscopy is a valuable tool for functional group identification, particularly for confirming the presence of the C-O-C ether linkage. While ethers can be challenging to definitively identify by IR spectroscopy alone due to overlapping absorptions with other functional groups, the technique provides crucial information when used in conjunction with other spectroscopic methods like NMR and mass spectrometry.[1][2][3] The most characteristic feature in the IR spectrum of an aliphatic ether is the strong C-O single bond stretching absorption.[1][2][3][4]

Data Presentation: Characteristic IR Absorptions of this compound

The following table summarizes the key infrared absorption bands for this compound. The assignments are based on the analysis of its structure and comparison with general spectra for aliphatic ethers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2960-2850 | Strong | C-H Stretch | -CH₃, -CH₂- |

| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1390-1370 | Medium | C-H Bend (Rocking) | -CH₃ |

| ~1120 | Strong, Broad | C-O-C Asymmetric Stretch | Ether |

| ~1050 | Medium | C-C Stretch | Alkyl backbone |

Note: The fingerprint region (below 1500 cm⁻¹) for this compound will contain a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid samples as it requires minimal sample preparation.

3.1. Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample: this compound (liquid).

-

Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning the ATR crystal.

-

Wipes: Lint-free laboratory wipes.

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Perform a background scan to acquire a spectrum of the ambient environment (air and the clean ATR crystal). This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal.[5] Ensure that the crystal surface is completely covered by the liquid sample.

-

-

Spectral Acquisition:

-

Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, where it will interact with the sample at the crystal-sample interface.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio of the final spectrum.

-

The data is collected over a spectral range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument's software will perform a Fourier transform on the acquired interferogram to generate the infrared spectrum.

-

The resulting spectrum should be baseline-corrected and normalized if necessary.

-

Identify the characteristic absorption bands and compare them to the data presented in Section 2 and to reference spectra of this compound if available.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe moistened with isopropanol or ethanol.[6]

-

Perform a clean-check by acquiring a new background scan to ensure no residual sample remains on the crystal.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the identification of an unknown sample suspected to be an ether using IR spectroscopy.

Caption: Workflow for Ether Identification using IR Spectroscopy.

References

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl propyl ether (also known as 1-ethoxypropane) is an aliphatic ether with the chemical formula C₅H₁₂O. It is a colorless, volatile liquid with a characteristic ether-like odor. Due to its properties as a solvent, it finds applications in various chemical processes. A thorough understanding of its fundamental physicochemical properties, such as its boiling and melting points, is crucial for its safe handling, application in synthesis, and for the prediction of its behavior in various experimental and industrial settings. This guide provides a detailed overview of the boiling and melting points of this compound, the experimental protocols for their determination, and a logical workflow for the characterization of such aliphatic ethers.

Physicochemical Data of this compound

The accurate determination of physical constants is a cornerstone of chemical characterization, providing insights into the purity and identity of a substance. The boiling and melting points of this compound are summarized below.

| Property | Value |

| Boiling Point | 62-63.2 °C[1][2][3][4][5] |

| Melting Point | -127.5 °C[1][6] |

| Density | 0.74 g/cm³[1] |

| Refractive Index | 1.3680-1.3710[1] |

| Flash Point | < -20 °C[3] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling and melting points of a volatile organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile and flammable compound like this compound, a distillation-based method is appropriate. The ASTM D1078 standard provides a comprehensive procedure for determining the distillation range of volatile organic liquids.[7]

Principle: The liquid is heated in a distillation flask, and the temperature of the vapor in equilibrium with the boiling liquid is measured. A constant temperature reading during distillation indicates the boiling point of a pure substance.

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Heat source (heating mantle or water bath)

-

Calibrated thermometer or thermocouple

-

Receiving graduate cylinder

-

Boiling chips

Procedure:

-

Preparation: Add a measured volume of this compound to the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Apparatus Setup: Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor entering the condenser.

-

Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation rate.

-

Equilibrium: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will increase and then stabilize as the vapor condenses in the condenser and collects in the receiving cylinder.

-

Data Recording: Record the temperature at which the first drop of distillate falls from the condenser and the temperature when the last of the liquid has evaporated. For a pure compound, this should be a narrow range. The constant temperature observed during the bulk of the distillation is recorded as the boiling point.

-

Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs significantly.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like this compound, which has a very low melting point, a specialized low-temperature apparatus is required.

Principle: A small, solidified sample is slowly warmed, and the temperature range over which it melts is observed. A sharp melting range is indicative of a pure compound.

Apparatus:

-

Capillary tubes

-

Low-temperature melting point apparatus (or a Thiele tube with a suitable cooling bath)

-

Calibrated low-temperature thermometer

-

Cooling bath (e.g., liquid nitrogen, dry ice/acetone)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube and then frozen by immersing the end of the tube in a cooling bath. The frozen sample should be packed at the bottom of the tube.

-

Apparatus Setup: The capillary tube is placed in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

-

Heating: The sample is warmed at a slow, controlled rate (typically 1-2 °C per minute) to allow for thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first visible sign of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (typically less than 1 °C) is characteristic of a pure substance. Impurities tend to depress and broaden the melting range.

Logical Workflow for Characterization

The comprehensive characterization of an aliphatic ether like this compound involves a series of logical steps to confirm its identity and purity. This workflow ensures a systematic approach from initial synthesis or acquisition to final validation.

Caption: Logical workflow for the characterization of an aliphatic ether.

This technical guide provides essential information on the boiling and melting points of this compound, along with standardized experimental procedures for their determination. The inclusion of a logical characterization workflow offers a comprehensive framework for the validation of such compounds in a research and development setting.

References

- 1. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

Solubility of ethyl propyl ether in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl propyl ether in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on clear data presentation and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in aqueous and organic media is a critical parameter for its application in various chemical processes, including its use as a solvent in chemical reactions and for extractions. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility | Method | Source |

| 25 | 3.94 g/L | Not Specified | [1] |

| 25 | 20 g/L | Calculated | [2] |

| Not Specified | 0.17 M (~14.98 g/L) | Not Specified | [3][4] |

Note: Discrepancies in reported solubility values may be attributed to different experimental methodologies and conditions.

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Methanol | 2620.85[1] |

| Ethanol | 2612.62[1] |

| n-Butanol | 2241.8[1] |

| n-Propanol | 2141.14[1] |

| Isopropanol | 2003.86[1] |

| Acetone | 1649.04[1] |

| Ethyl Acetate | 1539.33[1] |

| Chloroform | Slightly Soluble[5][6] |

General statements indicate that this compound is miscible with many organic solvents[7]. Ethers with up to three carbon atoms are generally considered soluble in water[8].

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

Shake-Flask Method for Determining Ether Solubility

This method involves creating a saturated solution of the ether in the solvent of interest and then measuring the concentration of the ether in that solution.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in an Erlenmeyer flask. The excess ether ensures that the solution reaches saturation.

-

Equilibration: Seal the flask to prevent the volatile ether from evaporating. Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved ether.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for a prolonged period (e.g., 24 hours) to allow for the complete separation of the excess undissolved ether from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid aspirating any undissolved ether, the tip of the syringe should be positioned in the middle of the solvent phase.

-

Sample Preparation for Analysis: Filter the withdrawn sample through a membrane filter (e.g., 0.45 µm) to remove any remaining micro-droplets of undissolved ether. Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is recommended to consult primary literature and perform independent verification of solubility data under the specific conditions of interest.

References

- 1. scent.vn [scent.vn]

- 2. CAS # 628-32-0, this compound, 1-Ethoxypropane, Ethyl n-propyl ether, this compound, Propyl ethyl ether - chemBlink [chemblink.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 628-32-0 CAS MSDS (ETHYL N-PROPYL ETHER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Ethyl Propyl Ether: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data for ethyl propyl ether (CAS No. 628-32-0). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, detailed experimental methodologies, and visual representations of key safety protocols and information.

Chemical Identification and Physical Properties

This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1][2][3] It is less dense than water, and its vapors are heavier than air, posing a potential hazard in poorly ventilated or low-lying areas.[1][2][3]

Table 1: Chemical Identifiers and Names

| Identifier | Value |

|---|---|

| CAS Number | 628-32-0[4] |

| Molecular Formula | C5H12O[4] |

| Synonyms | 1-Ethoxypropane, Ethyl n-propyl ether, Propyl ethyl ether[1] |

| UN Number | 2615[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 88.15 g/mol [2] |

| Appearance | Colorless liquid with an ether-like odor[2][3] |

| Boiling Point | 63.2 °C[5] |

| Melting Point | -127.5 °C[5] |

| Flash Point | < -20°C (< -4°F)[1][5] |

| Vapor Pressure | 180.59 mmHg[5] |

| Density | 0.7330 g/cm³ at 20 °C[5] |

| Solubility in Water | Soluble[1] |

| Vapor Density | Heavier than air[2][3] |

Hazard Identification and GHS Classification

This compound is classified as a highly flammable liquid and vapor. It may also cause drowsiness or dizziness. While specific data on oral and dermal toxicity for this compound is limited, it is prudent to handle it with care, considering the potential for irritation.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[2] |

| Specific target organ toxicity — Single exposure (Narcotic effects) | 3 | H336: May cause drowsiness or dizziness[2] |

References

An In-depth Technical Guide to the Hazards and Flammability of Ethyl Propyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards and flammability associated with ethyl propyl ether (CAS No. 628-32-0). The information is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development context. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for flammability testing are described.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] It is less dense than water and its vapors are heavier than air, which is a critical consideration for ventilation and spill management.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H12O | [1] |

| Molecular Weight | 88.15 g/mol | [1] |

| Appearance | Colorless liquid with an ether-like odor | [1][2] |

| Boiling Point | 62 - 63.2 °C | [3] |

| Melting Point | -127.5 °C | [3] |

| Density | 0.7330 - 0.74 g/cm³ @ 20 °C | [3] |

| Vapor Pressure | 180.59 - 181 mmHg @ 25 °C | [3] |

| Water Solubility | Soluble | [1][2] |

| Refractive Index | 1.3680 - 1.376 | [3] |

Flammability and Explosive Hazards

This compound is classified as a highly flammable liquid and vapor.[1] Its low flash point indicates that it can be easily ignited by heat, sparks, or flames under typical ambient conditions.[1][2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[1]

Table 2: Flammability Data of this compound

| Parameter | Value | Source(s) |

| Flash Point | < -20 °C (< -4 °F) | [1][2] |

| Autoignition Temperature | Data not available | [2] |

| Lower Explosive Limit (LEL) | Data not available | [2] |

| Upper Explosive Limit (UEL) | Data not available | [2] |

| GHS Flammability Classification | Flammable Liquid, Category 2 (H225) | [1] |

A significant hazard associated with ethers, including this compound, is the tendency to form unstable and potentially explosive peroxides when exposed to air and light, especially after prolonged storage.[1][2] These peroxides can be sensitive to heat, shock, or friction.

Health Hazards and Toxicology

This compound can pose several health hazards upon exposure. Inhalation of vapors may cause dizziness, drowsiness, and irritation to the respiratory system.[6] Direct contact with the liquid can irritate the skin and eyes.[1]

Table 3: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Source(s) |